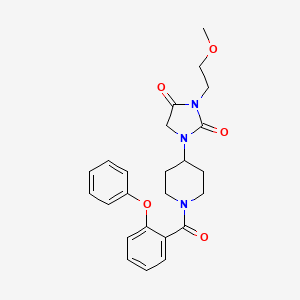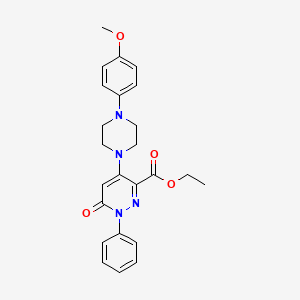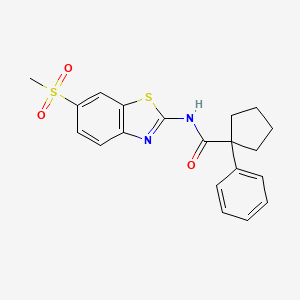
3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione, also known as MPBD, is a novel compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. MPBD is a synthetic compound that belongs to the class of imidazolidine-2,4-dione derivatives.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is not fully understood. However, it is believed that 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione exerts its pharmacological effects through the modulation of various signaling pathways. 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and proteasomes, which are involved in the regulation of gene expression and protein degradation, respectively. Additionally, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to modulate the activity of various transcription factors such as NF-κB, which plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to have several biochemical and physiological effects. 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to inhibit the replication of viruses by inhibiting viral protease activity. Furthermore, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has several advantages for lab experiments. 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound that can be easily synthesized in large quantities with a high purity. Additionally, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to have low toxicity in animal models, making it a safe compound for in vivo experiments. However, the limitations of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione include its limited solubility in water and its instability in acidic and basic conditions.
Future Directions
There are several future directions for the research on 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione. One future direction is the investigation of the potential of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Additionally, future research could focus on the optimization of the synthesis method of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione to improve its yield and purity. Furthermore, future research could investigate the structure-activity relationship of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione to identify more potent derivatives.
Synthesis Methods
The synthesis method of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves the reaction of 1-(2-phenoxybenzoyl)piperidin-4-ylamine with 3-(2-methoxyethyl)imidazolidine-2,4-dione in the presence of a suitable solvent and a catalyst. The reaction yields 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione as a white crystalline solid with a high purity.
Scientific Research Applications
3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has shown potential as a therapeutic agent for the treatment of various diseases. Several studies have reported the anticancer, antiviral, and anti-inflammatory properties of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione. 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to inhibit the replication of viruses such as HIV and HCV. Furthermore, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-31-16-15-26-22(28)17-27(24(26)30)18-11-13-25(14-12-18)23(29)20-9-5-6-10-21(20)32-19-7-3-2-4-8-19/h2-10,18H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFFFCMEOYPIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2937278.png)
![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2937279.png)


![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2937285.png)
![N-[4-(2-Methylimidazol-1-yl)butyl]prop-2-enamide](/img/structure/B2937287.png)






![5-tert-butyl-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2937298.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2937299.png)